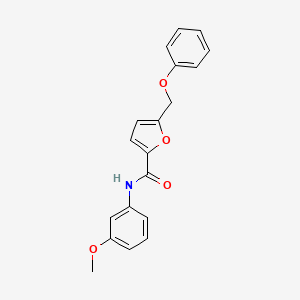

N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide

CAS No.: 890609-12-8

Cat. No.: VC7192563

Molecular Formula: C19H17NO4

Molecular Weight: 323.348

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890609-12-8 |

|---|---|

| Molecular Formula | C19H17NO4 |

| Molecular Weight | 323.348 |

| IUPAC Name | N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C19H17NO4/c1-22-16-9-5-6-14(12-16)20-19(21)18-11-10-17(24-18)13-23-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21) |

| Standard InChI Key | HGUYXBMEYYKLMY-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct moieties:

-

A furan-2-carboxamide backbone, which provides rigidity and electronic diversity.

-

A 3-methoxyphenyl group attached to the amide nitrogen, introducing electron-donating methoxy substituents.

-

A phenoxymethyl group at the 5-position of the furan ring, contributing aromatic bulk and potential for hydrophobic interactions.

The SMILES notation explicitly defines the connectivity, while the InChIKey ensures unambiguous identification.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 323.348 g/mol |

| IUPAC Name | N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide |

| SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |

| InChIKey | HGUYXBMEYYKLMY-UHFFFAOYSA-N |

| Predicted Solubility | Low (hydrophobic moieties) |

Synthesis and Chemical Transformations

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Furan Core Functionalization: 5-(Chloromethyl)furan-2-carboxylic acid is reacted with phenol to introduce the phenoxymethyl group via nucleophilic substitution.

-

Amidation: The carboxylic acid is activated (e.g., using thionyl chloride) and coupled with 3-methoxyaniline in the presence of a base like triethylamine.

Representative Reaction Scheme:

Chemical Reactivity

-

Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid and 3-methoxyaniline.

-

Oxidation: The furan ring is susceptible to oxidative cleavage, potentially forming diketones or carboxylic acids under strong oxidizing agents.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR: Key signals include:

-

Methoxy protons at 3.8–4.0 ppm (singlet, 3H).

-

Aromatic protons from phenyl groups at 6.5–7.5 ppm (multiplets).

-

Amide NH proton at 8.5–9.0 ppm (broad).

-

Mass Spectrometry (MS)

-

ESI-MS: A molecular ion peak at 323.348 ([M+H]) confirms the molecular weight. Fragmentation patterns include loss of the phenoxymethyl group ( 211) and cleavage of the amide bond ( 135).

Biological Activities and Hypothetical Applications

Anticancer Mechanisms

Related compounds, such as BK3C231, activate the Nrf2/ARE pathway, upregulating cytoprotective enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) . This suggests a potential role in chemoprevention, though specific studies are needed.

Future Directions and Challenges

Research Gaps

-

Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Target Identification: High-throughput screening could elucidate molecular targets, such as kinase inhibitors or GPCR modulators.

Synthetic Optimization

-

Green Chemistry Approaches: Replace traditional solvents (e.g., DMF) with ionic liquids or water to improve sustainability.

-

Catalytic Methods: Enantioselective synthesis could yield chiral derivatives with enhanced bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume